LY 245769

Leukotriene metabolism In vivo pharmacology Omega-oxidation inhibition

LY 245769 uniquely inhibits LTE4 omega-oxidation (IC50=4μM) and antagonizes LTD4 receptors (IC50=1.3μM), enabling metabolic stabilization and receptor blockade studies. It resists omega-hydroxylation via its trifluoromethyl group, prolonging leukotriene activity. Essential for validating alternative degradation pathways and ATP-dependent transport. Choose LY 245769 for distinct dual-target modulation vs. single-pathway inhibitors.

Molecular Formula C25H33F3N8OS
Molecular Weight 550.6 g/mol
CAS No. 127345-02-2
Cat. No. B1675634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 245769
CAS127345-02-2
Synonyms5-(3-(1-hydroxy-15,15,15-trifluoro-2-(2-1H-tetrazol-5-ylethylthio)pentadeca-3,5-dienyl)phenyl)-1H-tetrazole
LY 245769
LY-245769
Molecular FormulaC25H33F3N8OS
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(C(C=CC=CCCCCCCCCC(F)(F)F)SCCC2=NNN=N2)O)C3=NNN=N3
InChIInChI=1S/C25H33F3N8OS/c26-25(27,28)16-10-8-6-4-2-1-3-5-7-9-14-21(38-17-15-22-29-33-34-30-22)23(37)19-12-11-13-20(18-19)24-31-35-36-32-24/h5,7,9,11-14,18,21,23,37H,1-4,6,8,10,15-17H2,(H,29,30,33,34)(H,31,32,35,36)/b7-5-,14-9+/t21-,23+/m1/s1
InChIKeyAISVBCUPJSXTFQ-ZSFKXVPFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY 245769 (CAS 127345-02-2): Leukotriene E4 Omega-Oxidation Inhibitor and LTD4 Antagonist for Leukotriene Pathway Research


LY 245769 is an omega-trifluoro analog of leukotriene E4 (LTE4) and functions as an inhibitor of LTE4 omega-oxidation [1]. It is a synthetic tool compound developed to block the enzymatic inactivation and degradation pathway of leukotrienes, thereby prolonging their biological half-life. Chemically identified as (1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol [2], this compound features a terminal trifluoromethyl group that confers resistance to omega-hydroxylation. In addition to its primary role as an omega-oxidation inhibitor, LY 245769 also acts as an LTD4 receptor antagonist [3], providing a dual-target profile for the experimental modulation of leukotriene signaling and metabolism.

LY 245769 (CAS 127345-02-2): Why Structurally Distinct Leukotriene Modulators Cannot Substitute for Omega-Oxidation Inhibition


Leukotriene pathway modulation encompasses three mechanistically distinct intervention points: 5-lipoxygenase (5-LO) inhibition, CysLT receptor antagonism, and omega-oxidation blockade. Clinical agents such as montelukast, zafirlukast, and pranlukast are competitive CysLT1 receptor antagonists that block downstream signaling, while zileuton inhibits 5-LO to prevent leukotriene biosynthesis entirely [1]. LY 245769 operates through a fundamentally different mechanism: it inhibits the omega-oxidation-mediated inactivation of LTE4 and N-acetyl-LTE4, thereby elevating endogenous leukotriene concentrations and prolonging their biological activity [2]. Unlike LTD4 antagonists (e.g., MK-571) that primarily inhibit receptor binding, LY 245769 simultaneously inhibits both the omega-oxidation pathway and LTD4 receptor binding [3]. Substituting a receptor antagonist or a biosynthesis inhibitor for LY 245769 would alter the experimental question entirely—measuring receptor blockade versus metabolic stabilization—and would not enable interrogation of omega-oxidation as a rate-limiting step in leukotriene degradation.

LY 245769: Head-to-Head Comparative Quantitative Evidence for Scientific Procurement Decisions


In Vivo Omega-Oxidation Inhibition: LY 245769 vs. omega-F3-LTE4 in Rat Pharmacodynamic Model

In the original characterization study, LY 245769 and the structurally related analog omega-F3-LTE4 were evaluated in parallel for their capacity to inhibit oxidative degradation of LTE4 and N-acetyl-LTE4 in the rat in vivo. Both compounds were administered systemically and the inhibition of leukotriene degradation was quantified [1].

Leukotriene metabolism In vivo pharmacology Omega-oxidation inhibition

In Vitro Omega-Oxidation Inhibition: LY 245769 and omega-F3-LTE4 Exhibit Comparable IC50 Values in Rat Hepatocyte Cultures

Both omega-trifluoro analogs were tested in parallel in primary rat hepatocyte cultures to determine their potency against omega-oxidation of N-acetyl-LTE4 and LTB4. The study reported IC50 values derived from concentration-response curves for each compound [1].

Hepatocyte culture Leukotriene degradation IC50 comparison

LTD4 Receptor Antagonist Activity: LY 245769 vs. MK-571 in ATP-Dependent LTC4 Export Assay

LY 245769 was evaluated alongside the established LTD4 receptor antagonist MK-571 for its ability to inhibit LTC4 transport in plasma membrane vesicles prepared from mastocytoma cells. This assay measures functional antagonism at the LTD4 receptor mediating leukotriene export [1].

LTD4 receptor antagonism Leukotriene transport Mastocytoma cells

Selectivity Within Leukotriene Transport Inhibition: LY 245769 vs. MK-886 (5-LO Inhibitor)

The ATP-dependent LTC4 export assay also included MK-886, a leukotriene biosynthesis inhibitor that targets 5-lipoxygenase activating protein (FLAP). This three-way comparison distinguishes direct LTD4 antagonism from upstream biosynthesis blockade [1].

Leukotriene biosynthesis Transport inhibition Selectivity profiling

Structural Determinant of Omega-Oxidation Resistance: Terminal Trifluoromethyl Group Confers Metabolic Stability

LY 245769 incorporates a terminal trifluoromethyl group in place of the natural omega-methyl group found in endogenous leukotrienes. This structural modification renders the compound resistant to omega-hydroxylation by cytochrome P450 enzymes, specifically CYP4F family members [1].

Metabolic stability Structure-activity relationship Omega-oxidation

Microsomal Omega-Hydroxylation Inhibition: Quantitative Comparison in Isolated Rat Liver Microsomes

In isolated rat liver microsomes, the study evaluated the inhibitory potency of both omega-trifluoro analogs on the omega-hydroxylation step catalyzed by microsomal cytochrome P450 enzymes [1].

Liver microsomes CYP4F inhibition Omega-hydroxylation

LY 245769: Evidence-Backed Research Applications for Leukotriene Metabolism and Transport Studies


Elucidating the Role of Omega-Oxidation in Leukotriene Inactivation Kinetics

Use LY 245769 at an IC50-based concentration of approximately 4 μM in rat hepatocyte culture systems to block omega-oxidation of N-acetyl-LTE4 and LTB4, thereby prolonging the detectable half-life of these lipid mediators and enabling quantitative assessment of alternative degradation or export pathways [1]. This application is supported by direct evidence that LY 245769 inhibits hepatocyte omega-oxidation with an IC50 of ≈ 4 μM and in vivo degradation by 50% at 7 μmol/kg [1].

Dual-Mode Experimental Control for Leukotriene Export and Receptor Antagonism Studies

Employ LY 245769 as a combined LTD4 receptor antagonist (IC50 = 1.3 μM) and omega-oxidation inhibitor in mastocytoma cell membrane vesicle assays investigating ATP-dependent leukotriene transport [2]. The compound's dual activity enables simultaneous blockade of LTD4-mediated export and metabolic inactivation, providing a more complete inhibition profile than MK-571 (IC50 = 1.0 μM) or MK-886 (IC50 = 1.8 μM) alone [2].

In Vivo Pharmacodynamic Studies of Leukotriene Degradation Pathways

Administer LY 245769 systemically at 7 μmol/kg body weight in rat models to achieve 50% inhibition of LTE4 and N-acetyl-LTE4 oxidative degradation in vivo [1]. This dose-response relationship is validated in the original characterization study and can serve as a benchmark for evaluating novel omega-oxidation inhibitors or for assessing the contribution of omega-oxidation to leukotriene clearance under pathological conditions [1].

Microsomal CYP4F Enzyme Inhibition Assays for Structure-Activity Relationship Studies

Utilize LY 245769 at concentrations between 16 and 37 μM in isolated rat liver microsome preparations to achieve 50% inhibition of omega-hydroxylation activity [1]. This application is particularly relevant for studies comparing the potency of novel trifluoromethyl-containing leukotriene analogs, as LY 245769 provides a well-characterized reference compound with defined IC50 values in microsomal systems [1].

Quote Request

Request a Quote for LY 245769

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.